2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID typically involves the reaction of pyrazine derivatives with glycine or its derivatives under controlled conditions. One common method includes the use of pyrazine-2-carboxylic acid, which is reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce pyrazin-2-ylmethylamine .
Scientific Research Applications
2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(PYRAZIN-2-YL)ACETIC ACID: Similar in structure but lacks the amino group.
2-AMINO-2-(PYRAZIN-2-YL)ACETIC ACID: Another derivative with similar properties but different reactivity.
Uniqueness
2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
27955-54-0 |
---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(pyrazin-2-ylamino)acetic acid |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)4-9-5-3-7-1-2-8-5/h1-3H,4H2,(H,8,9)(H,10,11) |
InChI Key |
BQKRYNNHWQSTJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)NCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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